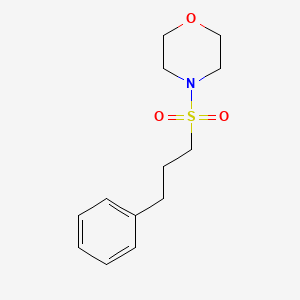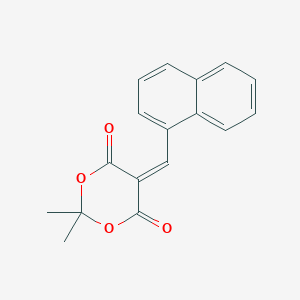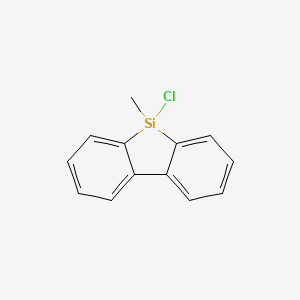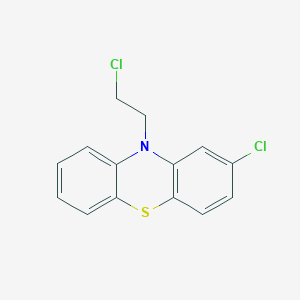![molecular formula C11H14O2 B11951662 1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)
1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a unique organic compound characterized by its bicyclic structure. The compound has the molecular formula C11H14O2 and a molecular weight of 178.233 g/mol
Preparation Methods
The synthesis of 1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a Lewis acid catalyst and elevated temperatures to facilitate the cycloaddition process .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The scalability of the process is crucial for large-scale production, and optimization of reaction parameters such as temperature, pressure, and catalyst concentration is essential.
Chemical Reactions Analysis
1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism of action of 1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The vinyl group in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane-1-carboxylic acid: This compound lacks the vinyl group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid:
1-Methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid: The presence of a methyl group instead of a vinyl group alters its chemical properties and reactivity.
The uniqueness of this compound lies in its vinyl group, which imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-ethenylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H14O2/c1-2-11-5-3-8(4-6-11)7-9(11)10(12)13/h2-3,5,8-9H,1,4,6-7H2,(H,12,13) |
InChI Key |
PKVPMTISVQPXDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCC(CC1C(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)





![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)


![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)




